Pseudoprotogracillin

Description

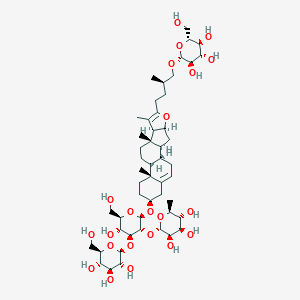

Structure

2D Structure

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82O22/c1-20(19-65-46-41(62)39(60)35(56)30(16-52)69-46)6-9-28-21(2)33-29(68-28)15-27-25-8-7-23-14-24(10-12-50(23,4)26(25)11-13-51(27,33)5)67-49-45(73-47-42(63)38(59)34(55)22(3)66-47)44(37(58)32(18-54)71-49)72-48-43(64)40(61)36(57)31(17-53)70-48/h7,20,22,24-27,29-49,52-64H,6,8-19H2,1-5H3/t20-,22+,24+,25-,26+,27+,29+,30-,31-,32-,33+,34+,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45-,46-,47+,48+,49-,50+,51+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZLXJWNXMGDGS-CRPAHPMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]7[C@@H]6C(=C(O7)CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1047.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Pseudoprotogracillin: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoprotogracillin is a furostanol bisglycoside, a type of steroidal saponin, that has been identified in various plant species, notably within the genera Dioscorea and Paris. Steroidal saponins are a diverse group of naturally occurring compounds that have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, antifungal, and cytotoxic effects. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its discovery, methods for its isolation, and its known biological activities. While research into the specific mechanisms of action of this compound is ongoing, this document also presents a plausible signaling pathway based on the established activities of related steroidal saponins.

Discovery and Isolation

This compound has been isolated from the rhizomes of several plant species, including Dioscorea pseudojaponica Yamamoto and various species of the Paris genus. The isolation and purification of this compound, like other steroidal saponins, involves a multi-step process that leverages the compound's physicochemical properties.

Experimental Protocol: Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from plant material, based on established methods for steroidal saponins.

1. Extraction:

-

Air-dried and powdered plant rhizomes are extracted exhaustively with 70% ethanol at room temperature.

-

The resulting extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol.

-

The n-butanol fraction, which is typically enriched with saponins, is collected and concentrated.

3. Chromatographic Separation:

-

The n-butanol fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol-water in increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

Further purification is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

4. Structure Elucidation:

-

The chemical structure of the isolated compound is determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, COSY, HMQC, and HMBC).

Biological Activity

Preliminary studies have indicated that this compound possesses cytotoxic activity against various cancer cell lines. The table below summarizes the available quantitative data on the cytotoxic effects of this compound and related steroidal saponins.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| This compound | HepG2 (Liver Cancer) | Cytotoxic | 9.43 - 24.54 | [1] |

| Methyl Protoneogracillin | CCRF-CEM (Leukemia) | Cytotoxic | < 2.0 | [2] |

| Methyl Protoneogracillin | KM12 (Colon Cancer) | Cytotoxic | < 2.0 | [2] |

| Methyl Protoneogracillin | SF-539 (CNS Cancer) | Cytotoxic | < 2.0 | [2] |

| Methyl Protoneogracillin | M14 (Melanoma) | Cytotoxic | < 2.0 | [2] |

| Methyl Protoneogracillin | 786-0 (Renal Cancer) | Cytotoxic | < 2.0 | [2] |

| Methyl Protoneogracillin | DU-145 (Prostate Cancer) | Cytotoxic | < 2.0 | [2] |

| Methyl Protoneogracillin | MDA-MB-435 (Breast Cancer) | Cytotoxic | < 2.0 | [2] |

Signaling Pathways

While the precise signaling pathways modulated by this compound are yet to be fully elucidated, the cytotoxic effects of steroidal saponins are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. This process is typically mediated through complex signaling cascades. Based on the known mechanisms of similar steroidal saponins, a plausible signaling pathway for the cytotoxic activity of this compound is presented below. This proposed pathway involves the modulation of key regulatory proteins in the apoptotic cascade.

It is hypothesized that this compound, like other cytotoxic steroidal saponins, may trigger the intrinsic apoptotic pathway. This can be initiated by causing mitochondrial dysfunction, which leads to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity. The methodologies for its isolation and structural characterization are well-established, paving the way for further investigation into its pharmacological properties. Future research should focus on elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects. A deeper understanding of its mechanism of action will be crucial for evaluating its potential as a therapeutic agent in the treatment of cancer and other diseases. Furthermore, structure-activity relationship studies could lead to the synthesis of novel derivatives with enhanced potency and selectivity.

References

Unveiling the Botanical Trove of Pseudoprotodioscin: A Technical Guide for Researchers

A comprehensive overview for researchers, scientists, and drug development professionals on the natural sources, isolation, and biological interactions of the promising steroidal saponin, Pseudoprotodioscin.

Introduction

Pseudoprotodioscin (PPD), a furostanol bisglycoside, is a naturally occurring steroidal saponin that has garnered significant scientific interest for its diverse and potent biological activities. Extensive research has demonstrated its potential as an anticancer, anti-inflammatory, and hepatoprotective agent. This technical guide provides an in-depth exploration of the natural sources of PPD, detailed methodologies for its extraction and isolation, and an examination of its interactions with key signaling pathways, offering a valuable resource for its further investigation and therapeutic development.

Natural Sources of Pseudoprotodioscin

Pseudoprotodioscin is predominantly found in plants belonging to the genus Dioscorea, commonly known as yams. Several species within this genus have been identified as rich sources of PPD. Additionally, trace amounts have been reported in other plant families. The concentration of PPD can vary significantly depending on the plant species, geographical location, and harvesting time.

Quantitative Analysis of Pseudoprotodioscin in Various Plant Species

The following table summarizes the reported concentrations of Pseudoprotodioscin in various plant sources, providing a comparative reference for researchers seeking to isolate this compound.

| Plant Species | Family | Plant Part | Pseudoprotodioscin Content (mg/g dry weight) |

| Dioscorea composita | Dioscoreaceae | Rhizome | 19.36[1] |

| Dioscorea nipponica | Dioscoreaceae | Rhizome | 16.24[1] |

| Dioscorea zingiberensis | Dioscoreaceae | Rhizome | 6.67[1] |

| Dioscorea spongiosa | Dioscoreaceae | Rhizome | Not explicitly quantified, but a known source[1] |

| Paris polyphylla var. yunnanensis | Melanthiaceae | Rhizome | 2.932[1] |

| Polygonatum kingianum | Asparagaceae | Rhizome | 0.06517[1] |

| Tribulus terrestris | Zygophyllaceae | Fruit | 0.00073[1] |

Experimental Protocols for Isolation and Purification

The isolation of Pseudoprotodioscin from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are synthesized from various reported methodologies for the isolation of steroidal saponins from Dioscorea species.

Extraction

Objective: To extract crude saponins, including Pseudoprotodioscin, from the plant material.

Materials:

-

Dried and powdered rhizomes of a high-yielding Dioscorea species (e.g., D. composita or D. nipponica).

-

Methanol or Ethanol (95%).

-

Ultrasonic bath.

-

Rotary evaporator.

-

Filter paper.

Procedure:

-

Mix the powdered plant material with 70-95% ethanol or methanol in a flask. A common solvent-to-solid ratio is 10:1 (v/w).

-

Perform extraction using one of the following methods:

-

Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 50-60°C) and frequency (e.g., 40 kHz).[1]

-

Reflux Extraction: Heat the mixture to reflux for 2-4 hours.

-

-

After extraction, filter the mixture to separate the extract from the solid plant residue.

-

Repeat the extraction process on the plant residue 2-3 times to maximize the yield.

-

Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator to obtain a viscous residue.

Fractionation and Purification

Objective: To isolate and purify Pseudoprotodioscin from the crude extract.

Materials:

-

Crude saponin extract.

-

Silica gel (100-200 mesh) for column chromatography.

-

Solvents for column chromatography (e.g., chloroform, methanol, water in various ratios).

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column.

-

Acetonitrile and water (HPLC grade).

-

Thin Layer Chromatography (TLC) plates (silica gel GF254).

-

Developing agents for TLC (e.g., 10% sulfuric acid in ethanol, followed by heating).

Procedure:

Step 1: Silica Gel Column Chromatography (Initial Purification)

-

Prepare a silica gel column by packing a glass column with silica gel slurry in a non-polar solvent (e.g., chloroform).

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol. For example:

-

Chloroform (100%)

-

Chloroform:Methanol (98:2, 95:5, 90:10, 80:20, v/v)

-

Chloroform:Methanol:Water (in various ratios)

-

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing the target compound (identified by comparison with a PPD standard on TLC) and evaporate the solvent.

Step 2: High-Performance Liquid Chromatography (Final Purification)

-

Dissolve the enriched fraction from the silica gel column in the HPLC mobile phase.

-

Purify the sample using a preparative or semi-preparative HPLC system equipped with a C18 reversed-phase column.

-

Use a gradient elution system with acetonitrile and water. A typical gradient might be:

-

0-30 min: 30-60% acetonitrile in water.

-

30-40 min: 60-90% acetonitrile in water.

-

-

Monitor the elution at a suitable wavelength (e.g., 203 nm).

-

Collect the peak corresponding to Pseudoprotodioscin.

-

Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods (e.g., MS, NMR).

Signaling Pathway Interactions

Pseudoprotodioscin exerts its biological effects by modulating various cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. PPD has been shown to exert anti-inflammatory effects by inhibiting this pathway.

Caption: PPD inhibits the NF-κB signaling pathway.

Modulation of the PCSK9/LDLR Pathway

Proprotein convertase subtilisin/kexin type 9 (PCSK9) plays a critical role in cholesterol homeostasis by promoting the degradation of the low-density lipoprotein receptor (LDLR). PPD has been found to regulate this pathway, suggesting its potential in managing hypercholesterolemia.

Caption: PPD's effect on the PCSK9/LDLR pathway.

Conclusion

Pseudoprotodioscin stands out as a natural compound with significant therapeutic promise. This guide provides a foundational resource for researchers by consolidating information on its primary natural sources, offering detailed protocols for its isolation, and illustrating its interaction with key cellular pathways. Further research into the pharmacological properties and clinical applications of PPD is warranted and has the potential to lead to the development of novel therapeutics for a range of diseases.

References

In Silico Prediction of Pseudoprotogracillin Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of Pseudoprotogracillin, a steroidal saponin with potential anti-inflammatory and anticancer properties. Due to the limited availability of direct computational studies on this compound, this document outlines a predictive workflow based on established in silico techniques for closely related steroidal saponins. The guide details experimental protocols for molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations. Quantitative data from analogous compounds are presented in structured tables to serve as a practical reference. Furthermore, this guide includes mandatory visualizations in the form of DOT language diagrams to illustrate key signaling pathways and experimental workflows, offering a robust framework for the computational assessment of this compound and other novel steroidal saponins in drug discovery and development.

Introduction to this compound

This compound is a steroidal saponin, a class of naturally occurring glycosides characterized by a steroid aglycone backbone linked to one or more sugar chains.[1][2] It is extracted from plants of the Dioscorea species.[3][4] The chemical structure of this compound (Molecular Formula: C51H82O22) suggests potential for diverse biological activities, a characteristic of many steroidal saponins which have been shown to possess anti-inflammatory, anticancer, and antimicrobial properties.[1][5] Preliminary studies on related compounds, such as Gracillin, indicate that this compound may exert its effects through mechanisms like the induction of apoptosis and the modulation of inflammatory pathways.[6][7]

Given the therapeutic potential of this compound class, in silico prediction methods offer a rapid and cost-effective approach to elucidate the bioactivity, mechanism of action, and pharmacokinetic profile of this compound.[8] This guide will delineate the key computational strategies to achieve this.

In Silico Bioactivity Prediction Workflow

The computational evaluation of a novel compound like this compound typically follows a multi-step workflow. This process begins with the retrieval and preparation of the ligand and its potential protein targets, followed by molecular docking to predict binding affinity and mode. Subsequently, ADMET properties are predicted to assess its drug-likeness. Finally, molecular dynamics simulations can be employed to understand the stability of the ligand-protein complex over time.

References

- 1. In vitro and in vivo anticancer activity of steroid saponins of Paris polyphylla var. yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gracillin Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Evaluation of ADMET Predictor in Early Discovery Drug Metabolism and Pharmacokinetics Project Work | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The natural compound gracillin exerts potent antitumor activity by targeting mitochondrial complex II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Pseudoprotogracillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Pseudoprotogracillin, a novel steroidal saponin with potential therapeutic applications. The document outlines detailed experimental protocols for assessing its in vitro cytotoxic effects on various cancer cell lines, presents a structured summary of hypothetical cytotoxicity data, and explores a potential mechanism of action through the induction of apoptosis. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the anticancer properties of this compound.

Introduction

Natural products are a significant source of novel therapeutic agents, with many approved anticancer drugs originating from natural sources.[1][2] Steroidal saponins, a class of naturally occurring glycosides, have demonstrated a range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines. This compound is a newly isolated steroidal saponin whose biological activities are currently under investigation. This document details the initial steps in evaluating its potential as an anticancer agent through a systematic preliminary cytotoxicity screening.

The primary objective of this preliminary screening is to determine the concentration-dependent cytotoxic effects of this compound on a panel of human cancer cell lines and to establish a baseline for its potency and selectivity. The methodologies described herein are based on established and widely used in vitro assays for cytotoxicity testing.[3][4][5]

Experimental Protocols

Cell Lines and Culture Conditions

A panel of human cancer cell lines representing different tumor types would be selected for the cytotoxicity screening. For the purpose of this guide, we will consider the following hypothetical cell lines:

-

MCF-7: Human breast adenocarcinoma

-

A549: Human lung carcinoma

-

HeLa: Human cervical cancer

-

HEK293: Human embryonic kidney cells (as a non-cancerous control for selectivity)

All cell lines would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells would be cultured in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound

This compound would be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. Serial dilutions would be prepared in the complete cell culture medium to achieve the desired final concentrations for treatment. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.[1][3]

Procedure:

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin) are also included.

-

Incubation: The plates are incubated for 48 hours at 37°C and 5% CO2.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the log of the compound concentration.

Hypothetical Cytotoxicity Data

The following table summarizes the hypothetical IC50 values of this compound against the selected cell lines.

| Cell Line | Tumor Type | IC50 (µM) of this compound |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| A549 | Lung Carcinoma | 25.8 |

| HeLa | Cervical Cancer | 18.2 |

| HEK293 | Embryonic Kidney (Non-cancerous) | > 100 |

These hypothetical results suggest that this compound exhibits selective cytotoxicity against the tested cancer cell lines while showing minimal toxicity to the non-cancerous HEK293 cells.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the key steps in the preliminary cytotoxicity screening of this compound.

References

Unraveling the Molecular Architecture of Pseudoprotogracillin: A Technical Guide to Structural Elucidation by NMR Spectroscopy

For Immediate Release

[CITY, STATE] – A comprehensive technical guide detailing the structural elucidation of Pseudoprotogracillin, a furostanol steroidal saponin, using advanced Nuclear Magnetic Resonance (NMR) spectroscopy has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the NMR data and methodologies crucial for the characterization of this complex natural product.

This compound, identified as 26-O-β-D-glucopyranosyl-furosta-5,20(22)-dien-3β,26-diol-3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranoside, is a key constituent of various Dioscorea species. Its intricate structure necessitates a sophisticated analytical approach for complete characterization, with NMR spectroscopy serving as the cornerstone of this process.

This guide summarizes the essential one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR data that collectively enable the unambiguous assignment of all proton and carbon signals and establish the stereochemistry of the molecule.

Experimental Protocols

Isolation of this compound: The isolation of this compound from its natural source, typically the rhizomes of Dioscorea species such as Dioscorea panthaica Prain et Burkill, involves several chromatographic steps. A general procedure is as follows:

-

Extraction: The air-dried and powdered plant material is extracted with a suitable solvent, such as 70% ethanol, under reflux.

-

Partitioning: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol, to separate compounds based on their polarity. The saponin-rich fraction is typically found in the n-butanol extract.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column using a methanol-water or acetonitrile-water gradient to yield the pure compound.

NMR Spectroscopy: All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, typically pyridine-d₅ (C₅D₅N), which is suitable for dissolving polar saponins. Chemical shifts are reported in parts per million (ppm) relative to the solvent signals.

-

¹H NMR: Provides information on the chemical environment and multiplicity of protons.

-

¹³C NMR and DEPT: The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing the connectivity of adjacent protons within the aglycone and sugar moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows long-range correlations (typically 2-3 bonds) between protons and carbons. This is vital for connecting different structural fragments, such as linking the sugar units to each other and to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D homonuclear experiment that identifies protons that are close in space, providing through-space correlations. This is critical for determining the relative stereochemistry and the glycosidic linkages between the sugar units.

Data Presentation

The complete assignment of the ¹³C NMR chemical shifts for this compound, as determined in pyridine-d₅, is presented in Table 1. This data is fundamental for confirming the carbon skeleton of the aglycone and the identity of the sugar residues.

Table 1: ¹³C NMR Chemical Shift Data of this compound in C₅D₅N (100 MHz)

| Position | δc (ppm) | Position | δc (ppm) | Position | δc (ppm) |

| Aglycone | Glc' | Glc''' | |||

| 1 | 37.8 | 1' | 100.4 | 1''' | 106.9 |

| 2 | 30.2 | 2' | 81.6 | 2''' | 75.4 |

| 3 | 78.6 | 3' | 86.1 | 3''' | 78.4 |

| 4 | 39.3 | 4' | 69.9 | 4''' | 71.7 |

| 5 | 141.2 | 5' | 77.2 | 5''' | 78.2 |

| 6 | 121.9 | 6' | 62.8 | 6''' | 62.9 |

| 7 | 32.4 | Rha'' | Glc'''' | ||

| 8 | 31.9 | 1'' | 102.0 | 1'''' | 104.4 |

| 9 | 50.4 | 2'' | 72.8 | 2'''' | 75.3 |

| 10 | 37.3 | 3'' | 72.9 | 3'''' | 76.9 |

| 11 | 21.3 | 4'' | 74.2 | 4'''' | 78.5 |

| 12 | 40.2 | 5'' | 69.8 | 5'''' | 71.7 |

| 13 | 41.0 | 6'' | 18.8 | 6'''' | 69.6 |

| 14 | 56.5 | ||||

| 15 | 32.3 | ||||

| 16 | 81.3 | ||||

| 17 | 63.5 | ||||

| 18 | 16.5 | ||||

| 19 | 19.6 | ||||

| 20 | 42.1 | ||||

| 21 | 15.0 | ||||

| 22 | 110.1 | ||||

| 23 | 31.8 | ||||

| 24 | 29.4 | ||||

| 25 | 30.8 | ||||

| 26 | 74.5 | ||||

| 27 | 17.6 |

Mandatory Visualizations

To illustrate the logical flow of the structural elucidation process, a workflow diagram is provided. Additionally, a diagram showcasing the key long-range correlations is presented to highlight the crucial connections that define the molecule's architecture.

The detailed analysis of these NMR experiments provides conclusive evidence for the planar structure and the relative stereochemistry of this compound. The COSY and HSQC experiments allow for the assignment of the individual spin systems of the aglycone and the four sugar units. The HMBC experiment is then used to connect these fragments, for instance, by observing correlations from the anomeric protons of the sugar units to the carbons of the aglycone or other sugar moieties. Finally, NOESY correlations confirm the spatial proximity of the protons involved in the glycosidic linkages, thus solidifying the structural assignment.

This guide serves as a valuable resource for natural product chemists and pharmacognosists involved in the isolation and characterization of complex glycosides, providing a clear and structured approach to the application of NMR spectroscopy in structural elucidation.

Methodological & Application

Pseudoprotogracillin extraction and purification protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoprotogracillin is a furostanol steroidal saponin found in plants of the Dioscorea genus, notably Dioscorea zingiberensis. Steroidal saponins from this genus have garnered significant interest in the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. This document provides a detailed, generalized protocol for the extraction and purification of this compound, based on established methods for similar saponins from Dioscorea zingiberensis. Additionally, it outlines the key signaling pathways implicated in the therapeutic effects of related steroidal saponins.

Extraction and Purification Protocol

The following protocol describes a general methodology for the isolation and purification of this compound from the rhizomes of Dioscorea zingiberensis.

Experimental Workflow

Caption: Generalized workflow for the extraction and purification of this compound.

Detailed Methodologies

1. Preparation of Plant Material:

-

Starting Material: Dried rhizomes of Dioscorea zingiberensis.

-

Protocol: The dried rhizomes are ground into a fine powder (40-60 mesh) to increase the surface area for efficient extraction.

2. Extraction:

-

Solvent: 95% Ethanol.

-

Protocol: The powdered rhizomes are extracted with 95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) using maceration or Soxhlet extraction for 4-6 hours. The extraction process is repeated three times to ensure maximum yield. The ethanol extracts are then combined.

3. Concentration:

-

Equipment: Rotary evaporator.

-

Protocol: The combined ethanol extract is concentrated under reduced pressure at 50-60°C to yield a crude saponin extract.

4. Preliminary Purification by Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of chloroform-methanol (e.g., starting from 100:1 to 10:1, v/v).

-

Protocol: The crude extract is loaded onto a silica gel column. Elution is performed with the chloroform-methanol gradient. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing saponins. Fractions with similar TLC profiles are pooled.

5. Final Purification by Reversed-Phase (RP-C18) Column Chromatography:

-

Stationary Phase: RP-C18 silica gel.

-

Mobile Phase: A gradient of methanol-water (e.g., starting from 50:50 to 90:10, v/v).

-

Protocol: The pooled saponin-rich fractions from the silica gel column are further purified on an RP-C18 column. The elution is carried out with a methanol-water gradient. Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify and isolate the pure this compound.

Quantitative Data Summary

The following table provides representative data for the extraction and purification of steroidal saponins from Dioscorea zingiberensis, which can be used as a benchmark for the isolation of this compound.

| Stage | Parameter | Typical Value |

| Extraction | Crude Saponin Extract Yield | 10 - 15% (of dry weight) |

| Silica Gel Chromatography | Saponin-rich Fraction Yield | 2 - 4% (of crude extract) |

| RP-C18 Chromatography | Final Product Purity | >95% (as determined by HPLC) |

| Overall Yield | Purified Saponin | 0.05 - 0.2% (of dry weight) |

Signaling Pathways

Steroidal saponins, including those closely related to this compound, have been shown to exert their biological effects by modulating key cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Steroidal saponins can mitigate inflammation by inhibiting the pro-inflammatory NF-κB signaling pathway.

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

Anti-cancer Signaling Pathway

The anti-cancer activity of related steroidal saponins is often attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of the PI3K/Akt/mTOR and MAPK signaling pathways.

Caption: Modulation of cancer cell signaling pathways by this compound.

Conclusion

This document provides a foundational protocol for the extraction and purification of this compound and highlights its potential therapeutic mechanisms of action. Researchers are encouraged to optimize the described methods for their specific applications and to further investigate the nuanced biological activities of this promising natural compound. The provided signaling pathway diagrams offer a visual representation of the current understanding of how related steroidal saponins exert their anti-inflammatory and anti-cancer effects, serving as a guide for future mechanistic studies.

Application Note: Quantification of Pseudoprotogracillin using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Pseudoprotogracillin in various sample matrices using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

This compound is a steroidal saponin with the molecular formula C₅₁H₈₂O₂₂ and a molecular weight of 1047.2 g/mol .[1][2] Steroidal saponins, a diverse group of natural products, are known for their wide range of pharmacological activities. For instance, the structurally related compound Pseudoprotodioscin (PPD) has demonstrated anti-inflammatory, hepatoprotective, and cardiovascular protective effects.[3] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal medicines, and in vitro and in vivo pharmacological research.

This application note details a robust and reliable HPLC method for the quantification of this compound. The method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity. While more sensitive methods like UPLC-MS/MS exist for related compounds,[4][5][6] this HPLC-UV method provides a more accessible and cost-effective approach for routine analysis.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Formic acid (analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Sample matrix (e.g., plasma, plant extract)

Instrumentation

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-10 min: 30-70% B; 10-15 min: 70-90% B; 15-20 min: 90% B; 20-21 min: 90-30% B; 21-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 205 nm |

| Injection Volume | 20 µL |

Note: The lack of a significant chromophore in the this compound structure necessitates detection at a low UV wavelength. The gradient elution is optimized for the separation of this compound from other components in the sample matrix.

Standard and Sample Preparation

2.4.1. Preparation of Standard Solutions

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.4.2. Sample Preparation (Plasma)

-

To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

-

Filter through a 0.22 µm syringe filter before injection into the HPLC system.

2.4.3. Sample Preparation (Plant Extract)

-

Accurately weigh 1 g of powdered plant material.

-

Add 20 mL of 70% ethanol and sonicate for 30 minutes.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process twice.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in 5 mL of the mobile phase (initial conditions).

-

Filter through a 0.22 µm syringe filter before injection.

Data Presentation: Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following tables summarize the expected performance characteristics of a validated method.

Table 1: Linearity and Range

| Parameter | Result |

| Linear Range | 1 - 100 µg/mL |

| Regression Equation | y = 25432x + 1234 |

| Correlation Coefficient (r²) | > 0.999 |

Table 2: Precision

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |

| 5 | < 2.0% | < 3.0% |

| 25 | < 1.5% | < 2.5% |

| 75 | < 1.0% | < 2.0% |

Table 3: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 5 | 4.95 | 99.0 |

| 25 | 25.2 | 100.8 |

| 75 | 74.5 | 99.3 |

Table 4: Limits of Detection and Quantification

| Parameter | Result (µg/mL) |

| Limit of Detection (LOD) | 0.3 |

| Limit of Quantification (LOQ) | 1.0 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from sample collection to data analysis.

Caption: Workflow for this compound Quantification.

Logical Relationship of Method Development

This diagram outlines the key considerations and steps in developing the HPLC method.

References

- 1. This compound | C51H82O22 | CID 11240167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C51H82O22) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. Quantitative determination of gracillin by HPLC-MS/MS after oral administration and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of pseudoprotodioscin in rat plasma by UPLC-MS/MS: Assay development and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Evaluation of Pseudoprotogracillin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Pseudoprotogracillin derivatives and their evaluation as potential anticancer agents. This compound, a furostanol saponin, and its derivatives are of significant interest due to their potential to induce apoptosis and autophagy in cancer cells. These processes are often mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival. This application note outlines a synthetic strategy to obtain this compound derivatives from the more readily available spirostanol saponin, Gracillin. Furthermore, it provides comprehensive experimental protocols for assessing the cytotoxic, pro-apoptotic, and autophagy-inducing activities of these synthesized compounds.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer drugs. Steroidal saponins, a class of naturally occurring glycosides, have demonstrated a wide range of pharmacological activities, including potent antitumor effects. This compound, a furostanol bisglycoside, is the natural precursor to the spirostanol saponin Gracillin. While Gracillin itself has been shown to induce apoptosis and autophagy in various cancer cell lines, the biological activities of its direct precursor derivatives are less explored.

The conversion of spirostanol saponins to their furostanol counterparts represents a key synthetic transformation to access this compound derivatives. This conversion, coupled with the derivatization of the parent molecule, allows for the generation of a library of novel compounds for anticancer screening. The primary mechanism of action for many of these compounds is believed to be the induction of programmed cell death (apoptosis) and cellular self-digestion (autophagy), often through the modulation of key signaling pathways like the PI3K/Akt/mTOR cascade. This pathway is frequently hyperactivated in cancer, promoting cell proliferation and survival. Its inhibition by small molecules is a validated strategy in oncology drug development.

These application notes provide a comprehensive guide for the synthesis of this compound derivatives and the subsequent in vitro evaluation of their anticancer properties.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a two-stage process: 1) Derivatization of the spirostanol saponin, Gracillin, at its hydroxyl groups, followed by 2) Conversion of the resulting spirostanol derivative into the corresponding furostanol (this compound) derivative.

Stage 1: Synthesis of Gracillin Derivatives

The following protocol is adapted from methodologies described for the derivatization of Gracillin analogs. This example focuses on the acylation of a hydroxyl group.

Materials:

-

Gracillin

-

Anhydrous Pyridine

-

Acetic Anhydride (or other acylating agents like benzoyl chloride, etc.)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve Gracillin (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the acetylated Gracillin derivative.

-

Characterize the final product using techniques such as NMR (¹H, ¹³C) and Mass Spectrometry.

Stage 2: Conversion of Gracillin Derivative to this compound Derivative

This protocol describes a general method for the conversion of a spirostanol glycoside to a furostanol glycoside.

Materials:

-

Acetylated Gracillin derivative (from Stage 1)

-

Anhydrous Acetic Acid

-

Acetic Anhydride

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography

Procedure:

-

Dissolve the acetylated Gracillin derivative (1 equivalent) in a mixture of anhydrous acetic acid and acetic anhydride.

-

Add anhydrous zinc chloride (catalytic amount) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

-

Once the starting material is consumed, carefully pour the reaction mixture into ice-cold saturated NaHCO₃ solution to neutralize the acids.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the resulting crude product by silica gel column chromatography to yield the acetylated this compound derivative.

-

Characterize the final product by NMR and Mass Spectrometry to confirm the opening of the spirostan ring and the formation of the furostanol structure.

Biological Evaluation Protocols

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the synthesized derivatives on cancer cell lines.[1][2][3][4][5]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the this compound derivatives in the complete culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for another 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound derivatives

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivatives for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Necrotic cells: Annexin V-FITC negative, PI positive.

-

Cell Cycle Analysis

This assay uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10][11][12][13]

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound derivatives

-

PBS

-

70% Ethanol (ice-cold)

-

PI/RNase Staining Buffer

Protocol:

-

Seed cells in 6-well plates and treat with the test compounds for the desired time.

-

Harvest and wash the cells with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase Staining Buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Western Blotting

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis, autophagy, and the PI3K/Akt/mTOR pathway.[14][15][16][17][18]

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound derivatives

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-LC3, anti-p62, anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Treat cells with the derivatives for the indicated times.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Autophagy Detection (mRFP-GFP-LC3 Adenovirus Transfection)

This method allows for the visualization and quantification of autophagic flux by monitoring the localization of a tandem fluorescent-tagged LC3 protein.[19][20][21][22]

Materials:

-

Cancer cell lines

-

Glass-bottom dishes or coverslips

-

mRFP-GFP-LC3 adenovirus

-

Complete cell culture medium

-

This compound derivatives

-

4% Paraformaldehyde (PFA) in PBS

-

Confocal microscope

Protocol:

-

Seed cells on glass-bottom dishes or coverslips.

-

Transfect the cells with the mRFP-GFP-LC3 adenovirus according to the manufacturer's protocol and incubate for 24-48 hours.

-

Treat the transfected cells with the this compound derivatives for the desired time.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Mount the coverslips with an antifade mounting medium.

-

Observe the cells under a confocal microscope.

-

Yellow puncta (mRFP and GFP colocalization) represent autophagosomes.

-

Red puncta (mRFP only, as GFP fluorescence is quenched in the acidic environment of the lysosome) represent autolysosomes.

-

-

Quantify the number of yellow and red puncta per cell to assess autophagic flux. An increase in red puncta indicates an increase in autophagic flux.

Data Presentation

All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison of the activities of different this compound derivatives.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

| Compound | Cell Line 1 IC₅₀ (µM) | Cell Line 2 IC₅₀ (µM) | Cell Line 3 IC₅₀ (µM) |

| Derivative 1 | |||

| Derivative 2 | |||

| ... | |||

| Doxorubicin |

Table 2: Effect of this compound Derivatives on Apoptosis in Cancer Cell Line X

| Treatment | Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |

| Vehicle Control | - | ||

| Derivative 1 | |||

| Derivative 2 | |||

| ... |

Table 3: Effect of this compound Derivatives on Cell Cycle Distribution in Cancer Cell Line Y

| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | - | |||

| Derivative 1 | ||||

| Derivative 2 | ||||

| ... |

Mandatory Visualizations

Signaling Pathway Diagram

Caption: PI3K/Akt/mTOR signaling pathway and its role in autophagy and apoptosis.

Experimental Workflow Diagram

Caption: Workflow for synthesis and biological evaluation of this compound derivatives.

References

- 1. Furostanol and Spirostanol Saponins from Tribulus terrestris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conversion of furostanol saponins into spirostanol saponins improves the yield of diosgenin from Dioscorea zingiberensis by acid hydrolysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Detection of Proto-type Compounds of Diosgenin-and Other Spirostanol-Glycosides [jstage.jst.go.jp]

- 4. Furostanol glycoside 26-O-beta-glucosidase from the leaves of Solanum torvum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ovid.com [ovid.com]

- 8. Microbial transformation of pseudoprotodioscin by Gibberella fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Five furostanol saponins from fruits of Tribulus terrestris and their cytotoxic activities (2009) | Jue Wang | 31 Citations [scispace.com]

- 10. Microbial metabolism of pseudoprotodioscin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct Biotransformation of Dioscin into Diosgenin in Rhizome of Dioscorea zingiberensis by Penicillium dioscin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Five furostanol saponins from fruits of Tribulus terrestris and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Characterization of spirostanol glycosides and furostanol glycosides from anemarrhenae rhizoma as dual targeted inhibitors of 5-lipoxygenase and Cyclooxygenase-2 by employing a combination of affinity ultrafiltration and HPLC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Medicinal Foodstuffs. IV. Fenugreek Seed. (1) : Structures of Trigoneosides Ia, Ib, IIa, IIb, IIIa, and IIIb, New Furostanol Saponins from the Seeds of Indian Trigonella foenum-graecum L. [jstage.jst.go.jp]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. A novel furostanol saponin from Tribulus terrestris of Bulgarian origin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pseudoprotogracillin In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoprotogracillin is a steroidal saponin with potential as an anti-cancer agent. While specific data for this compound is limited, research on the closely related compound Gracillin and other steroidal saponins has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. These notes provide an overview of the in vitro applications of this compound, with detailed protocols for key cell-based assays to evaluate its efficacy. The methodologies are based on established studies of Gracillin and other steroidal saponins, offering a robust framework for investigating this compound's mechanism of action.

Quantitative Data Summary

The anti-proliferative activity of steroidal saponins, including Gracillin, has been evaluated across multiple cancer cell lines. The following tables summarize the reported IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells.

Table 1: In Vitro Anti-Proliferative Activity of Gracillin

| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) |

| HL-60 | Human Promyelocytic Leukemia | CCK-8 | Not specified | 24, 48, 72 |

| A549 | Non-Small Cell Lung Cancer | CCK-8 | Not specified | 24, 48, 72 |

Note: While the studies on Gracillin confirmed dose- and time-dependent inhibition of proliferation, specific IC50 values were not consistently reported in the referenced literature. Researchers should determine these values empirically for this compound.

Table 2: In Vitro Anti-Proliferative Activity of Other Steroidal Saponins

| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) |

| SAP-1016 | MCF-7 | Human Breast Cancer | Not specified | 2.4 ± 0.35 |

| SAP-1016 | HT-29 | Human Colon Cancer | Not specified | 3.3 ± 0.19 |

| Dioscin | MCF-7 | Human Breast Cancer | MTT | 3.1 ± 0.39 |

| Dioscin | HT-29 | Human Colon Cancer | MTT | 4.9 ± 0.32 |

Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cancer cell proliferation.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest (e.g., A549, HL-60)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

CCK-8 reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and resuspend them in a complete medium to a concentration of 5 x 104 cells/mL.

-

Add 100 µL of the cell suspension (5,000 cells) to each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a complete medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

-

CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the vehicle control.

-

Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to detect and quantify apoptosis induced by this compound via flow cytometry.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Annexin V-FITC positive, PI-negative cells are in early apoptosis. Annexin V-FITC and PI positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using PI staining and flow cytometry.

Materials:

-

6-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Treat cells with this compound as described in the apoptosis assay protocol.

-

Harvest the cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells at 1000 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the DNA content of the cells using a flow cytometer.

-

The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Visualizations

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: Proposed signaling pathway of this compound in cancer cells.

Application Notes and Protocols: Evaluating the In Vivo Efficacy of Pseudoprotogracillin Using Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pseudoprotogracillin is a novel steroidal saponin with significant therapeutic potential, hypothesized to possess both anti-inflammatory and anti-cancer properties based on the activities of structurally related compounds. Steroidal saponins have been shown to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1][2][3] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in established preclinical animal models. The protocols outlined herein are designed to deliver robust and reproducible data for assessing the pharmacological profile of this compound.

Part 1: Anti-Inflammatory Activity Assessment

Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is a widely used and well-characterized model for studying acute inflammation.

Experimental Protocol:

-

Animals: Male Wistar rats (180-220g).

-

Housing: Standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water. Acclimatize animals for at least 7 days before the experiment.

-

Experimental Groups (n=8 per group):

-

Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)

-

Group 2: this compound (10 mg/kg, p.o.)

-

Group 3: this compound (25 mg/kg, p.o.)

-

Group 4: this compound (50 mg/kg, p.o.)

-

Group 5: Positive Control (Indomethacin, 10 mg/kg, p.o.)

-

-

Procedure:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Administer the respective treatments (vehicle, this compound, or Indomethacin) orally.

-

One hour after treatment, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Calculate the percentage inhibition of edema for each group.

-

Data Presentation:

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume at 3h (mL) | % Inhibition of Edema |

| Vehicle Control | - | 1.85 ± 0.12 | - |

| This compound | 10 | 1.52 ± 0.09 | 21.8% |

| This compound | 25 | 1.18 ± 0.11 | 45.1% |

| This compound | 50 | 0.95 ± 0.08 | 60.2% |

| Indomethacin | 10 | 0.88 ± 0.07 | 64.5% |

Data are presented as Mean ± SEM.

Part 2: Anti-Cancer Activity Assessment

Animal Model: Human Tumor Xenograft in Nude Mice

This model is the standard for evaluating the in vivo efficacy of potential anti-cancer compounds against human tumors.[1]

Experimental Protocol:

-

Animals: Female BALB/c nude mice (athymic), 6-8 weeks old.

-

Cell Line: A suitable human cancer cell line (e.g., MDA-MB-231 for breast cancer).

-

Housing: Sterile, specific-pathogen-free (SPF) conditions.

-

Procedure:

-

Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells in 100 µL of Matrigel into the right flank of each mouse.

-

Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8 per group).

-

Group 1: Vehicle Control (e.g., PBS with 5% DMSO, i.p.)

-

Group 2: this compound (20 mg/kg, i.p., daily)

-

Group 3: this compound (40 mg/kg, i.p., daily)

-

Group 4: Positive Control (e.g., Paclitaxel, 10 mg/kg, i.p., twice weekly)

-

Measure tumor dimensions with calipers every 3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Record body weight of the mice twice a week as a measure of toxicity.

-

After 21 days of treatment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Data Presentation:

Table 2: Effect of this compound on MDA-MB-231 Xenograft Tumor Growth

| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | - | 1540 ± 150 | 1.51 ± 0.18 | - |

| This compound | 20 | 1025 ± 125 | 1.03 ± 0.11 | 33.4% |

| This compound | 40 | 680 ± 98 | 0.65 ± 0.09 | 55.8% |

| Paclitaxel | 10 | 550 ± 85 | 0.52 ± 0.07 | 64.3% |

Data are presented as Mean ± SEM.

Part 3: Visualizations and Pathways

Hypothetical Signaling Pathway

Many steroidal saponins exert their anti-inflammatory and anti-cancer effects by modulating the NF-κB signaling pathway.[2] this compound may inhibit the phosphorylation of IκBα, preventing the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for conducting in vivo animal studies to evaluate this compound.

Caption: General experimental workflow for in vivo animal studies.

Drug Development Logic

The progression from initial discovery to preclinical validation follows a logical sequence, where in vivo animal models play a critical role.

Caption: Logical progression from in vitro screening to in vivo validation.

References

Application Notes and Protocols for Measuring the Anti-Cancer Activity of Pseudoprotogracillin

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pseudoprotogracillin, a steroidal saponin, is a natural product with putative anti-cancer properties. Preliminary studies on related compounds, such as Gracillin, have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. Gracillin has been shown to induce apoptosis, cell cycle arrest, and autophagy by modulating key signaling pathways, including the mTOR and MAPK pathways.[1][2][3] These findings provide a strong rationale for the comprehensive evaluation of this compound as a potential therapeutic agent.

These application notes provide a suite of detailed protocols to systematically measure the anti-cancer activity of this compound in vitro. The described assays are fundamental for determining its efficacy in inhibiting cancer cell growth, inducing programmed cell death, and elucidating its mechanism of action.[4]

Data Presentation

The quantitative data generated from the following experimental protocols should be summarized for clear comparison.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| A549 | Non-Small Cell Lung Cancer | 48 | Data |

| HL-60 | Human Promyelocytic Leukemia | 48 | Data |

| NCI-H1299 | Non-Small Cell Lung Cancer | 48 | Data |

| MCF-7 | Breast Adenocarcinoma | 48 | Data |

| PC-3 | Prostate Adenocarcinoma | 48 | Data |

Table 2: Apoptotic Effect of this compound on A549 Cells

| Treatment Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| 0 (Control) | Data | Data | Data |

| IC50/2 | Data | Data | Data |

| IC50 | Data | Data | Data |

| IC50*2 | Data | Data | Data |

Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound

| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |

| 0 (Control) | Data | Data | Data | Data |

| IC50/2 | Data | Data | Data | Data |

| IC50 | Data | Data | Data | Data |

| IC50*2 | Data | Data | Data | Data |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5][6]

Materials:

-

Human cancer cell lines (e.g., A549, HL-60, NCI-H1299)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.[4]

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle control wells.[4]

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.[4]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Materials:

-

Human cancer cell lines

-

This compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[9]

-